(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound that falls under the category of organic compounds due to its carbon-based structure. This compound features a trifluoromethyl group and an oxadiazole ring, which are significant in various chemical applications. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents.
This compound can be classified as an organic compound, specifically a heterocyclic compound due to the presence of the oxadiazole ring. Heterocyclic compounds are characterized by rings containing at least one atom that is not carbon, in this case, nitrogen and oxygen. The trifluoromethyl group contributes to its unique properties, making it of interest in medicinal chemistry and material science .
The synthesis of (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves several steps:
Each of these steps requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential interactions with biological targets .
The compound can undergo various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound for specific applications in drug development or material science .
The mechanism of action for (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride largely depends on its interactions with biological targets:
These properties influence its handling and application in laboratory settings.
The applications of (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride span various fields:
The 1,2,4-oxadiazole ring serves as a critical bioisostere for ester and amide functionalities, addressing inherent limitations of traditional carbonyl groups in medicinal chemistry. This heterocycle exhibits enhanced metabolic stability against enzymatic hydrolysis (e.g., esterases and amidases) due to its aromatic character and reduced electrophilicity. In cyclooxygenase-2 (COX-2) inhibitors, derivatives featuring 1,2,4-oxadiazole cores demonstrate superior half-lives (t₁/₂ > 4 hr) compared to amide-based analogs (t₁/₂ < 1.5 hr), attributed to resistance to oxidative metabolism [2] [8]. The ring’s planar structure facilitates π-π stacking interactions with hydrophobic enzyme pockets, as evidenced by molecular docking studies of COX-2 inhibitors where the oxadiazole moiety forms hydrogen bonds with residues like Lys372 and Asp344 [2] [5]. Additionally, its moderate dipole moment (~2.5 D) optimizes solubility and membrane permeability, resolving bioavailability challenges associated with purely nonpolar scaffolds [8].
Table 1: Metabolic Stability Parameters of 1,2,4-Oxadiazole vs. Amide Bioisosteres
Parameter | 1,2,4-Oxadiazole Derivatives | Amide Analogs |
---|---|---|
Metabolic Half-life | >4 hours | <1.5 hours |
Plasma Clearance | 8.2 mL/min/kg | 32.7 mL/min/kg |
CYP3A4 Inhibition | Low (IC₅₀ > 50 μM) | Moderate (IC₅₀ ~20 μM) |
Hydrogen Bond Acceptor | 2 Sites | 1 Site |
The trifluoromethyl (-CF₃) group strategically integrated at the 5-position of 1,2,4-oxadiazole induces profound electronic and steric effects that govern drug-receptor interactions. The strong electron-withdrawing nature of -CF₃ lowers the oxadiazole ring’s LUMO energy, enhancing hydrogen-bond acceptance capacity by ~30% compared to methyl substituents [3] [6]. This modification amplifies binding affinity to target proteins, as observed in antibacterial agents where -CF₃-containing derivatives exhibit EC₅₀ values of 7.2–10.11 μg/mL against Xanthomonas oryzae and Xanthomonas axonopodis, outperforming non-fluorinated analogs (EC₅₀ > 35 μg/mL) and commercial bactericides like thiodiazole copper [3]. Pharmacokinetically, the -CF₃ group augments lipophilicity (logP +0.9) and enhances blood-brain barrier permeability, while its low polar surface area (<15 Ų) minimizes aqueous solubility loss [6]. The metabolic inertness of the C-F bond further reduces oxidative deactivation, extending plasma residence times in vivo [8] [10].
Table 2: Antibacterial Activity of Trifluoromethyl vs. Non-Fluorinated 1,2,4-Oxadiazoles
Compound | R. solanacearum EC₅₀ (μg/mL) | Xac EC₅₀ (μg/mL) | Xoo EC₅₀ (μg/mL) |
---|---|---|---|
6a (2,4-di-Cl, -CF₃) | 26.2 | 10.11 | 56.8* |
Non-CF₃ Analog | >50 | 35.3* | >100 |
Thiodiazole Copper | 97.2 | 35.3 | — |
Bismerthiazol | — | — | 57.2 |
Inhibition rates at 100 μg/mL; Xac: *Xanthomonas axonopodis; Xoo: Xanthomonas oryzae [3]*
1,2,4-Oxadiazoles and 1,2,3-triazoles represent divergent pharmacological profiles despite structural similarities. Oxadiazoles exhibit superior metabolic stability due to the absence of N-H bonds, reducing susceptibility to cytochrome P450-mediated degradation. In contrast, triazoles often serve as hydrogen-bond donors via N-H groups, enhancing solubility but increasing metabolic clearance rates [10]. Hybridization strategies synergize both motifs: Glycoconjugates merging 1,2,4-oxadiazole with 1,2,3-triazole (e.g., compound 5a) show dual antitubercular (IC₅₀ = 24.5 μM) and anticancer activity against lung carcinoma (NCI-H460) by targeting Mycobacterium tuberculosis enoyl-ACP reductase and cancer cell kinases [4] [10]. However, oxadiazoles outperform triazoles in target selectivity for enzymes like thymidylate synthase (TS)—oxadiazole derivatives inhibit TS with IC₅₀ = 1.95–4.24 μM versus triazole-based inhibitors (IC₅₀ = 6.16 μM) [10]. The oxadiazole’s reduced basicity (pKa ~ -3) also minimizes off-target ion channel interactions, a limitation observed in triazoles (pKa ~ 2–4) [8].
Table 3: Pharmacological Comparison of Oxadiazole and Triazole Hybrid Derivatives
Pharmacological Property | 1,2,4-Oxadiazole Derivatives | 1,2,3-Triazole Derivatives | Hybrid Scaffolds |
---|---|---|---|
TS Inhibition (IC₅₀) | 1.95–4.24 μM [10] | 6.16 μM [10] | 2.52 μM (oxadiazole-triazole) [10] |
Anticancer Activity (vs. MCF-7) | IC₅₀ = 2.13 μg/mL [10] | IC₅₀ = 18.74 μM [10] | IC₅₀ = 1.1 μM [10] |
Metabolic Stability (t₁/₂) | >4 hours [8] | 1–2 hours [10] | 3–5 hours [4] |
LogP | 2.8–3.5 [8] | 1.0–2.2 [10] | 2.0–2.8 [4] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: